(R)-(-)-3-Hydroxytetrahydrofuran

Catalog No.
S1493031
CAS No.
86087-24-3
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-3-Hydroxytetrahydrofuran

CAS Number

86087-24-3

Product Name

(R)-(-)-3-Hydroxytetrahydrofuran

IUPAC Name

(3R)-oxolan-3-ol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1

InChI Key

XDPCNPCKDGQBAN-SCSAIBSYSA-N

SMILES

C1COCC1O

Synonyms

(3R)-Tetrahydro-3-furanol; (R)-Tetrahydro-3-furanol; (-)-3-Hydroxytetrahydrofuran; (3R)-3-Hydroxytetrahydrofuran; (R)-(-)-3-Hydroxytetrahydrofuran; (R)-(-)-Tetrahydrofuran-3-ol; (R)-(-)-Tetrahydrofuran-3-ol; (R)-3-Hydroxytetrahydrofuran; (R)-Tetrahyd

Canonical SMILES

C1COCC1O

Isomeric SMILES

C1COC[C@@H]1O

The exact mass of the compound (R)-(-)-3-Hydroxytetrahydrofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-3-Hydroxytetrahydrofuran (CAS 86087-24-3) is a high-purity chiral building block predominantly utilized in the pharmaceutical industry for the stereospecific synthesis of active pharmaceutical ingredients (APIs). Characterized as a clear, colorless to light yellow liquid with a boiling point of 181 °C and an optical rotation of [α]20/D −18° (c = 2.4 in methanol), this compound provides a critical (R)-tetrahydrofuran-3-ol scaffold. In industrial procurement, its value is defined by its high enantiomeric excess (typically >98.0% ee), which is essential for avoiding downstream chiral resolution and ensuring regulatory compliance in the manufacturing of complex therapeutics, most notably SGLT2 inhibitors .

Substituting (R)-(-)-3-hydroxytetrahydrofuran with its racemic counterpart (CAS 453-20-3) or its enantiomer, (S)-(+)-3-hydroxytetrahydrofuran (CAS 86087-23-2), fundamentally compromises API synthesis. Because key synthetic routes—such as the production of Empagliflozin—rely on SN2 nucleophilic substitution that inverts the stereocenter, using the (S)-enantiomer produces an inactive (R)-configured final drug, rendering the entire batch pharmacologically useless and non-compliant with FDA/EMA impurity regulations [1]. Furthermore, utilizing a racemic mixture caps the maximum theoretical yield of the desired enantiomer at 50% and introduces severe downstream processability bottlenecks, requiring expensive and solvent-intensive chiral chromatography to separate the resulting diastereomers [2].

Stereospecific Precursor Suitability for SGLT2 Inhibitor Synthesis

In the synthesis of Empagliflozin, the formation of the critical (3S)-tetrahydrofuran-3-yloxy moiety relies on an SN2 nucleophilic displacement (e.g., via a tosylate intermediate). Utilizing (R)-(-)-3-hydroxytetrahydrofuran ensures complete stereochemical inversion to the required (S)-configuration [1]. Substituting with the (S)-(+)-enantiomer drives the reaction toward the inactive (R)-configuration, resulting in a total loss of the target pharmacological agent .

Evidence DimensionYield of (S)-configured API intermediate via SN2 inversion
Target Compound Data(R)-(-)-3-Hydroxytetrahydrofuran (yields the active (S)-moiety)
Comparator Or Baseline(S)-(+)-3-Hydroxytetrahydrofuran (yields the inactive (R)-moiety)
Quantified DifferenceComplete stereochemical divergence (0% active API from comparator)
ConditionsSN2 nucleophilic substitution (tosylate displacement)

Procurement of the exact (R)-enantiomer is mandatory to achieve the correct API stereocenter, as enantiomeric substitution results in complete batch failure.

Process Yield and Atom Economy vs. Racemic Baseline

Starting a synthetic route with racemic 3-hydroxytetrahydrofuran inherently caps the maximum theoretical yield of the desired enantiomeric product at 50%. Procuring (R)-(-)-3-hydroxytetrahydrofuran at >98% ee eliminates the need for downstream chiral resolution, effectively doubling the atom economy for the specific chiral pathway and drastically reducing solvent waste associated with diastereomeric separation .

Evidence DimensionMaximum theoretical atom economy for chiral target
Target Compound Data100% utilization of the tetrahydrofuran scaffold
Comparator Or BaselineRacemic 3-Hydroxytetrahydrofuran (capped at 50% utilization)
Quantified Difference50% absolute increase in baseline scaffold utilization
ConditionsDirect incorporation into stereospecific API synthesis

Eliminating downstream chiral resolution halves raw material waste and significantly reduces manufacturing cycle times.

Optical Purity for Stringent API Impurity Control

Regulatory guidelines for modern APIs require strict control of enantiomeric impurities. Commercial grades of (R)-(-)-3-hydroxytetrahydrofuran are supplied with an optical activity of >98.0% ee . Utilizing a precursor with lower enantiomeric excess directly translates to a higher burden of 'Related Substances' in the final product, which can exceed the permissible limits set by regulatory bodies and force costly recrystallization steps [1].

Evidence DimensionEnantiomeric Excess (ee) and downstream impurity burden
Target Compound Data>98.0% ee (Standard commercial grade)
Comparator Or BaselineSub-optimal chiral precursors (<95% ee)
Quantified DifferencePrevents >3% enantiomeric impurity carryover into the final API
ConditionsAPI manufacturing and impurity profiling

High ee% at the precursor stage is critical to pass final API regulatory release testing without additional purification.

Commercial Synthesis of SGLT2 Inhibitors (Empagliflozin)

The (R)-enantiomer is specifically required to undergo SN2 inversion (often via a tosylate intermediate) to form the (3S)-tetrahydrofuran-3-yloxy moiety of the final antidiabetic API, ensuring regulatory compliance and pharmacological efficacy[1].

Development of HIV Protease Inhibitors

Serves as a precise chiral building block for incorporating the tetrahydrofuran ring into specific binding pockets of antiviral candidates, where stereochemistry strictly dictates target affinity and therapeutic viability .

Design of Chiral Ligands for Asymmetric Catalysis

Utilized as a starting material to synthesize chiral phosphine or amine ligands, where the (R)-configuration of the tetrahydrofuran backbone provides the necessary steric environment for enantioselective transformations.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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